Cas no 1024146-86-8 (2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide)

2-Ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide is a specialized heterocyclic compound featuring a pyridine core functionalized with an ethylsulfanyl group at the 2-position and a quinolin-8-yl carboxamide moiety at the 3-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and material science. Its distinct molecular architecture allows for potential applications in the development of bioactive molecules, particularly in targeting enzyme inhibition or receptor modulation. The compound's stability and synthetic versatility further enhance its utility in organic synthesis and pharmaceutical research. Careful handling is recommended due to its reactive functional groups.
2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide structure
1024146-86-8 structure
Product Name:2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide
CAS No:1024146-86-8
MF:C17H15N3OS
MW:309.385502099991
MDL:MFCD00955141
CID:5176023
Update Time:2025-05-24

2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide
    • MDL: MFCD00955141
    • Inchi: 1S/C17H15N3OS/c1-2-22-17-13(8-5-11-19-17)16(21)20-14-9-3-6-12-7-4-10-18-15(12)14/h3-11H,2H2,1H3,(H,20,21)
    • InChI Key: PVSVXXZZMAYBLC-UHFFFAOYSA-N
    • SMILES: C1(SCC)=NC=CC=C1C(NC1=C2C(=CC=C1)C=CC=N2)=O

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2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide Suppliers

Amadis Chemical Company Limited
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(CAS:1024146-86-8)2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide
Order Number:A1099104
Stock Status:in Stock
Quantity:10g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:25
Price ($):286.0/224.0
Email:sales@amadischem.com

Additional information on 2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide

2-Ethylsulfanyl-N-Quinolin-8-Ylpyridine-3-Carboxamide: A Comprehensive Overview

The compound with CAS No. 1024146-86-8, known as 2-Ethylsulfanyl-N-Quinolin-8-Ylpyridine-3-Carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structural features, which include a quinoline ring system, a pyridine carboxamide group, and an ethylsulfanyl substituent. These elements collectively contribute to its intriguing chemical properties and potential applications.

Recent studies have highlighted the importance of quinoline derivatives in drug discovery, particularly in the development of anti-cancer agents and neuroprotective drugs. The pyridine carboxamide group in this compound is known to enhance bioavailability and improve the pharmacokinetic profiles of drugs, making it a valuable component in medicinal chemistry research. Additionally, the ethylsulfanyl substituent introduces sulfur-based functionalities that can participate in various biochemical interactions, further expanding the compound's potential utility.

One of the most exciting developments involving 2-Ethylsulfanyl-N-Quinolin-8-Ylpyridine-3-Carboxamide is its role in the design of novel anti-inflammatory agents. Researchers have demonstrated that this compound exhibits potent anti-inflammatory activity by modulating key inflammatory pathways, such as the NF-kB signaling cascade. This finding has opened new avenues for its application in treating chronic inflammatory diseases, including arthritis and inflammatory bowel disease.

In the realm of materials science, this compound has shown promise as a building block for advanced materials with tailored electronic properties. The quinoline ring system is known for its aromatic stability and conjugation capabilities, which are essential for applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. The integration of the pyridine carboxamide group further enhances its electronic versatility, making it a candidate for next-generation electronic materials.

Moreover, recent advancements in computational chemistry have enabled researchers to predict the compound's behavior under various conditions with unprecedented accuracy. By employing quantum mechanical calculations and molecular docking studies, scientists have gained insights into its interaction with biological targets and its potential as a drug candidate. These computational tools have significantly accelerated the development process, allowing researchers to optimize the compound's properties before experimental validation.

Another area where 2-Ethylsulfanyl-N-Quinolin-8-Ylpyridine-3-Carboxamide has shown potential is in catalysis. The sulfur atom in the ethylsulfanyl group can act as a Lewis base, facilitating catalytic reactions in organic synthesis. This property has led to its exploration as a catalyst in asymmetric synthesis and other challenging chemical transformations.

In conclusion, 2-Ethylsulfanyl-N-Quinolin-8-Ylpyridine-3-Carboxamide (CAS No. 1024146-86-) represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool in both medicinal chemistry and materials science research. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in driving innovation across these fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1024146-86-8)2-ethylsulfanyl-N-quinolin-8-ylpyridine-3-carboxamide
A1099104
Purity:99%/99%
Quantity:10g/5g
Price ($):286.0/224.0
Email